2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid
Description
2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid (IUPAC name: 2-piperazineacetic acid, 1-[(2,3-dimethoxyphenyl)methyl]-3-oxo-) is a piperazine derivative characterized by a substituted benzyl group and an acetic acid moiety. Its structure includes a piperazine ring with a ketone group at the 3-position, a 2,3-dimethoxybenzyl substituent at the 1-position, and an acetic acid side chain at the 2-position (Fig. 1).
Properties
IUPAC Name |
2-[1-[(2,3-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-21-12-5-3-4-10(14(12)22-2)9-17-7-6-16-15(20)11(17)8-13(18)19/h3-5,11H,6-9H2,1-2H3,(H,16,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXJAXDNDTZWLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCNC(=O)C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazinone Ring Synthesis
The 3-oxo-piperazine core is commonly synthesized via cyclocondensation of diamines with carbonyl-containing reagents. A representative method involves reacting ethylenediamine derivatives with glyoxylic acid or its esters under acidic or basic conditions. For example:
In one protocol, N-Boc-piperazinone is generated by treating 1,2-diaminoethane with tert-butyl glyoxylate, followed by deprotection. Yields range from 65–80% depending on the solvent (e.g., THF or DCM) and temperature (0–25°C).
Alkylation with 2,3-Dimethoxybenzyl Groups
The 2,3-dimethoxybenzyl moiety is introduced via reductive amination or alkylation . Patent WO2019016828A1 describes a scalable method for analogous piperazine derivatives:
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Intermediate preparation : 2,3-Dimethoxybenzyl chloride is reacted with piperazinone in the presence of a base (e.g., KCO) in polar aprotic solvents like DMF or acetonitrile.
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Purification : The crude product is purified via acid-base extraction or recrystallization from ethanol/water mixtures.
Key Data :
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Solvent | DMF, 60°C, 12h | 72% | |
| Base | KCO | — | |
| Purification | Recrystallization (EtOH/HO) | 85% |
Acetic Acid Side-Chain Functionalization
The acetic acid group is introduced through alkylation or Michael addition . A two-step approach is documented in the synthesis of related compounds:
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Alkylation : Piperazinone is treated with bromoacetic acid tert-butyl ester in the presence of NaH or LiHMDS.
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Deprotection : The tert-butyl group is removed using TFA or HCl in dioxane, yielding the free carboxylic acid.
Example Reaction :
Optimization Notes :
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Use of LiHMDS instead of NaH improves regioselectivity (89% vs. 73%).
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TFA-mediated deprotection minimizes side reactions compared to HCl.
Integrated Synthesis Routes
Route A: Sequential Alkylation-Cyclization
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Step 1 : React 1,2-diaminoethane with ethyl glyoxylate to form piperazin-3-one.
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Step 2 : Alkylate with 2,3-dimethoxybenzyl bromide (KCO, DMF, 60°C).
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Step 3 : Introduce acetic acid via bromoacetic acid tert-butyl ester (LiHMDS, THF).
Overall Yield : 58% (four steps).
Route B: One-Pot Reductive Amination
A patent-derived method combines piperazinone, 2,3-dimethoxybenzaldehyde, and sodium cyanoborohydride in MeOH/HOAc (pH 4–5). The acetic acid side chain is added concurrently using bromoacetic acid, yielding the product in one pot (45–50% yield).
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Sequential Alkylation | High purity (≥95%) | Multi-step, lower overall yield |
| One-Pot Reductive | Faster, fewer steps | Moderate purity (80–85%) |
| SNAr Functionalization | Compatible with electron-poor rings | Requires activated substrates |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid. It has been evaluated against various pathogenic bacteria and fungi. For instance:
- Bacterial Strains Tested :
- Escherichia coli
- Klebsiella pneumoniae
- Acinetobacter baumannii
- Pseudomonas aeruginosa
- Staphylococcus aureus
In vitro assays demonstrated significant antibacterial activity, suggesting that this compound could be a candidate for developing new antimicrobial agents .
Antioxidant Properties
Another area of interest is the antioxidant activity of this compound. Preliminary studies indicate that it may exhibit protective effects against oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant capacity was measured using standard assays such as DPPH and FRAP, showing promising results compared to established antioxidants .
Case Study 1: Antimicrobial Efficacy
A study conducted by Chaban et al. (2020) evaluated the synthesized derivatives of piperazine-based compounds for their antimicrobial properties. The study revealed that derivatives similar to this compound exhibited significant inhibition of bacterial growth at low concentrations. The safety profile was also assessed through cytotoxicity tests on human cell lines, indicating a favorable therapeutic index .
Case Study 2: Structure-Activity Relationship (SAR)
Another research article focused on the structure-activity relationship of piperazine derivatives, including the target compound. The study aimed to optimize the chemical structure to enhance biological activity while minimizing toxicity. The findings suggested that modifications in the piperazine ring could lead to improved antimicrobial efficacy and reduced cytotoxic effects .
Summary of Findings
| Application | Activity Type | Tested Organisms/Conditions | Results Summary |
|---|---|---|---|
| Antimicrobial | Bacterial Inhibition | E. coli, K. pneumoniae, etc. | Significant inhibition observed |
| Antioxidant | Free Radical Scavenging | DPPH and FRAP assays | Promising antioxidant activity reported |
| Cytotoxicity | Human Cell Lines | Various human cell lines | Non-toxic at therapeutic doses |
Mechanism of Action
The mechanism of action of 2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in inflammatory processes, thereby exerting its effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways related to inflammation and pain .
Comparison with Similar Compounds
Table 1: Comparison of Piperazine-Acetic Acid Derivatives
Substituent Effects on Physicochemical Properties
Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (e.g., 2,3-dimethoxy or 2-methoxy) enhance lipophilicity (logP) compared to halogenated derivatives (e.g., chloro, fluoro) due to their electron-donating nature. Fluorine substituents (e.g., 4-fluoro or 3-fluoro) balance lipophilicity and metabolic stability, as seen in the 4-fluorobenzyl derivative’s use in medicinal chemistry intermediates .
In contrast, para-substituted analogs (e.g., 4-fluorobenzyl) may adopt conformations favorable for receptor interactions .
Solubility and Stability :
Biological Activity
2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid (CAS Number: 1042697-82-4) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and relevant case studies.
- Molecular Formula : C₁₅H₂₀N₂O₅
- Molecular Weight : 308.33 g/mol
- Structure : The compound features a piperazine ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing piperazine moieties often exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In studies comparing these compounds with standard antibiotics, many showed comparable or superior efficacy, particularly in inhibiting bacterial growth .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in recent studies. Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, including the reduction of pro-inflammatory cytokines. For example, derivatives of oxadiazoles have shown significant anti-inflammatory activity comparable to established anti-inflammatory drugs .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Research has indicated that piperazine derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, compounds similar to this compound have been evaluated for their ability to inhibit the proliferation of cancer cells in vitro and in vivo .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Piperazine Ring : Utilizing starting materials such as ethylenediamine and appropriate carbonyl compounds.
- Introduction of the Dimethoxybenzyl Group : This step often involves alkylation reactions where dimethoxybenzyl halides are reacted with the piperazine derivative.
- Acetic Acid Derivation : The final step includes the acetic acid moiety attachment through acylation techniques.
Study on Antimicrobial Efficacy
A study published in MDPI evaluated several piperazine derivatives for their antibacterial activity against common pathogens. The results indicated that compounds structurally related to this compound exhibited significant inhibition zones against E. coli and Bacillus subtilis, suggesting promising applications in treating bacterial infections .
Anti-inflammatory Research
In a comparative study assessing anti-inflammatory properties, a series of piperazine derivatives were tested for their ability to reduce inflammation in animal models. Results showed that certain derivatives significantly lowered levels of TNF-alpha and IL-6 compared to control groups, indicating a strong anti-inflammatory effect .
Q & A
Basic: What are the recommended synthetic routes for 2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis of piperazine-acetic acid derivatives typically involves coupling reactions or nucleophilic substitutions. For example, coupling agents like EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) and HOBt (3-hydroxy-1,2,3-benzotriazin-4(3H)-one) can activate carboxylic acid groups for amide bond formation, as demonstrated in the synthesis of structurally related compounds . Optimization strategies include:
- Temperature Control : Heating to 40°C during coupling reactions improves reagent solubility and reaction kinetics .
- Stoichiometry : A 1:1.2 molar ratio of backbone to acylating agent minimizes side reactions .
- Purification : Sequential extraction (e.g., with ethyl acetate) and pH adjustment (to 1–2) enhance product isolation, as shown in analogous syntheses yielding 50% purified product .
Basic: How can researchers confirm the structural integrity of this compound using crystallographic and spectroscopic methods?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and hydrogen bonding. For example, SCXRD of a related benzothiazolyl-acetic acid derivative confirmed the planar configuration of the heterocyclic ring and acetic acid substituent (R-factor = 0.049) .
- NMR Spectroscopy : H and C NMR can verify the 2,3-dimethoxybenzyl group (aromatic protons at δ 6.8–7.2 ppm) and piperazine N–H signals (δ 2.5–3.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak at m/z 320.13 (CHNO) .
Basic: What analytical techniques are critical for assessing the purity of this compound, particularly in identifying common byproducts?
Methodological Answer:
- HPLC with UV Detection : Use a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to separate impurities. Retention time discrepancies ≥0.5% indicate byproducts .
- TLC Monitoring : Silica gel plates (ethyl acetate/hexane, 3:1) can track reaction progress. Spots with R values deviating from the main product suggest unreacted precursors or side products .
Advanced: How should researchers address discrepancies in synthetic yields or byproduct formation across different methodologies?
Methodological Answer:
- Comparative Analysis : Contrast reaction conditions (e.g., solvent polarity in (DMF) vs. aqueous NaOH in ). Polar aprotic solvents may favor coupling but increase hydrolysis risk .
- Byproduct Identification : Use LC-MS/MS to characterize impurities. For instance, incomplete acylation might yield a des-methyl intermediate, detectable via fragment ions.
- DoE (Design of Experiments) : Systematically vary parameters (pH, temperature) to identify critical factors affecting yield .
Advanced: What mechanistic insights can be gained from studying the reactivity of the 3-oxo-piperazine moiety under varying pH conditions?
Methodological Answer:
- pH-Dependent Tautomerism : At acidic pH, the 3-oxo group may protonate, stabilizing enol tautomers and altering nucleophilicity. UV-Vis spectroscopy (200–400 nm) can monitor tautomeric shifts .
- Kinetic Studies : Quench experiments (e.g., using HCl) at timed intervals track acyl transfer rates. For example, EDC-mediated coupling exhibits pseudo-first-order kinetics under excess reagent conditions .
Advanced: How can computational modeling predict the conformational dynamics of the 2,3-dimethoxybenzyl substituent in solution?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Parameterize force fields (e.g., GAFF) using crystallographic data (e.g., bond lengths from ). Solvent models (e.g., TIP3P water) simulate rotational freedom of the methoxy groups.
- DFT Calculations : Optimize ground-state geometries at the B3LYP/6-31G* level to assess steric hindrance between the benzyl and piperazine moieties .
Advanced: What strategies mitigate oxidation or degradation of the acetic acid group during long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
